N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Description
This compound features a 3,4-dihydroquinazolin-4-one core substituted at the 3-position with an isopropyl group and at the 6-position via an amide linkage to a 3,4-dihydro-2H-1,5-benzodioxepine moiety. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications .
Properties
Molecular Formula |
C21H21N3O4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(4-oxo-3-propan-2-ylquinazolin-6-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C21H21N3O4/c1-13(2)24-12-22-17-6-5-15(11-16(17)21(24)26)23-20(25)14-4-7-18-19(10-14)28-9-3-8-27-18/h4-7,10-13H,3,8-9H2,1-2H3,(H,23,25) |
InChI Key |
SMQKAFDZAGMGJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminobenzamide Derivatives
The quinazolinone core is synthesized via cyclocondensation of 2-aminobenzamide with isopropylating agents. A metal-free approach using α-bromoamides and Cs₂CO₃ in hexafluoroisopropanol (HFIP) at room temperature achieves yields >85%. The reaction proceeds through aza-oxyallyl cation intermediates, enabling regioselective N-alkylation (Scheme 1A).
Optimization Data
| Condition | Solvent | Base | Yield (%) |
|---|---|---|---|
| Room temperature | HFIP | Cs₂CO₃ | 92 |
| Reflux | DMF | K₃PO₄ | 68 |
| Microwave (100°C) | EtOH | None | 75 |
Alternative routes employ β-ketoesters and o-aminobenzamides under phosphoric acid catalysis, yielding 2-alkyl/aryl-substituted quinazolinones with >90% selectivity.
Synthesis of 3,4-Dihydro-2H-1,5-Benzodioxepine-7-Carboxylic Acid
Ring-Closing via Nucleophilic Substitution
The benzodioxepine ring is formed by reacting 2,3-dihydroxybenzaldehyde with 1,3-dibromopropane in the presence of K₂CO₃. Subsequent oxidation of the aldehyde to carboxylic acid using KMnO₄ in acidic conditions yields the carboxylic acid derivative (78% yield).
Key Reaction Parameters
-
Temperature: 80°C
-
Catalyst: K₂CO₃ (2 eq)
-
Oxidizing Agent: KMnO₄ (1.5 eq in H₂SO₄)
Amide Coupling of Quinazolinamine and Benzodioxepine Carboxylic Acid
Activation and Coupling Strategies
The carboxylic acid is activated using HOBt/EDC in DMF, followed by reaction with 3-(propan-2-yl)-4-oxo-3,4-dihydroquinazolin-6-amine. This method achieves 89% yield with minimal epimerization.
Comparative Analysis of Coupling Agents
| Coupling System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| HOBt/EDC | DMF | 89 | 98 |
| DCC/DMAP | THF | 76 | 95 |
| T3P® | DCM | 82 | 97 |
Scalability and Industrial Considerations
Continuous Flow Synthesis
A pilot-scale study demonstrated the feasibility of continuous flow synthesis for the benzodioxepine fragment, reducing reaction time from 12 h (batch) to 2 h with 94% conversion.
Purification Techniques
Crystallization using ethanol/water (7:3) achieves >99% purity, while chromatography on silica gel (EtOAc/hexane) is reserved for analytical samples.
Mechanistic Insights and Side Reactions
Quinazolinone Alkylation
Competitive O- vs. N-alkylation is mitigated by using bulky bases (e.g., Cs₂CO₃), which favor N-alkylation through steric hindrance.
Benzodioxepine Ring Stability
The benzodioxepine ring undergoes partial hydrolysis under strongly acidic conditions (pH <2), necessitating neutral pH during coupling.
Recent Advances and Alternative Routes
Enzymatic Amination
Lipase-catalyzed amination in ionic liquids ([BMIM][BF₄]) reduces energy consumption by 40%, though yields remain moderate (65%).
Chemical Reactions Analysis
Types of Reactions
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with additional hydrogen atoms .
Scientific Research Applications
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Substituent Variations
4-Methoxybenzamide Analog
The compound 4-methoxy-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]benzamide replaces the benzodioxepine group with a 4-methoxybenzamide moiety . This substitution eliminates the oxygen-rich seven-membered ring, likely reducing lipophilicity (clogP estimated to decrease by ~1.5 units) and altering hydrogen-bonding capacity.
3-(4-Methoxyphenyl)propanamide Analog
3-(4-Methoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide introduces a flexible three-carbon linker between the quinazolinone and the 4-methoxyphenyl group .
Heterocyclic Modifications
Indole- and Imidazole-Based Analogs
Compounds such as N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide (from ) retain the amide linkage but replace the quinazolinone with imidazole or indole cores. These heterocycles exhibit distinct electronic profiles—imidazole’s basicity and indole’s π-stacking capacity—which may shift target selectivity toward protease or GPCR pathways .
Comparative Data Table
Research Findings and Implications
- Benzodioxepine vs. Methoxybenzamide : The benzodioxepine group in the target compound likely enhances membrane permeability due to moderate lipophilicity, whereas the methoxybenzamide analog may exhibit faster renal clearance .
- Linker Flexibility : The propanamide linker in the 3-(4-methoxyphenyl) analog could improve solubility but reduce binding affinity compared to the rigid benzodioxepine .
- Heterocycle Substitution: Imidazole-based analogs (e.g., from ) prioritize different target classes, underscoring the quinazolinone’s role in kinase inhibition .
Biological Activity
N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features may allow for specific interactions with biological targets, enhancing its therapeutic potential.
Chemical Structure
The compound features a quinazoline moiety fused with a benzodioxepine structure, characterized by the presence of an isopropyl substituent and a carboxamide functional group. Its chemical formula is .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- In vitro studies have shown that derivatives of quinazoline compounds often act as small molecule inhibitors against various cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxic effects on HepG2 (liver cancer), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer) cell lines with IC50 values ranging from 22.76 μM to 45.41 μM .
- Kinase Inhibition :
- Antimicrobial Properties :
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the quinazoline and benzodioxepine rings allows for binding to enzyme active sites or receptor sites, inhibiting their function and leading to apoptosis in cancer cells.
Comparative Analysis
A comparative analysis of similar compounds reveals unique aspects of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(3-chloroanilino)-7-methoxyquinazolin-6-one | Methoxy group at position 7 | Anticancer activity |
| 2-hydroxyquinazolinone | Hydroxylated quinazolinone | Antimicrobial properties |
| N-(4-methylphenyl)-7-methoxyquinazolinone | Methyl substitution on phenyl | Kinase inhibition |
| 6-aminoquinazolinone | Amino group at position 6 | Antiviral activity |
The uniqueness of this compound lies in its specific combination of functional groups that may enhance its selectivity and potency against targeted biological pathways compared to these similar compounds.
Case Studies
Several studies have explored the anticancer effects of similar quinazoline derivatives:
- Study on HepG2 Cells : A series of quinazoline derivatives were tested for their cytotoxic effects on HepG2 cells. Compounds showed IC50 values below 50 μM indicating significant antiproliferative activity .
- Study on A2780 Cells : In another study focusing on ovarian cancer cells (A2780), compounds derived from quinazolines demonstrated IC50 values as low as 22.76 μM, suggesting potent anticancer properties .
Q & A
Q. Table 1. Key Analytical Parameters for Structural Validation
| Technique | Parameter | Expected Outcome |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.2–8.5 ppm (quinazolinone H) | Confirms aromatic proton environment |
| HRMS (ESI+) | m/z 450.1923 [M+H]⁺ | Validates molecular formula (C₂₄H₂₃N₃O₅) |
| FT-IR | 1675 cm⁻¹ (amide I band) | Verifies carboxamide functionality |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
